molecular formula C10H16F2O4S B2811932 Ethyl 2-{[2-(tert-butoxy)-2-oxoethyl]sulfanyl}-2,2-difluoroacetate CAS No. 1909309-97-2

Ethyl 2-{[2-(tert-butoxy)-2-oxoethyl]sulfanyl}-2,2-difluoroacetate

Cat. No.: B2811932
CAS No.: 1909309-97-2
M. Wt: 270.29
InChI Key: AYIYLDBLFYUBNB-UHFFFAOYSA-N
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Description

Chemical Name: Ethyl 2-{[2-(tert-butoxy)-2-oxoethyl]sulfanyl}-2,2-difluoroacetate CAS No.: 1909309-97-2 Molecular Formula: C₁₀H₁₆F₂O₄S Molecular Weight: 270.29 g/mol Structure: The compound features a central difluoroacetate backbone with a sulfur-containing tert-butoxyethyl substituent. The tert-butoxy group provides steric bulk, while the sulfur atom and fluorine substituents enhance electrophilicity and metabolic stability .

Properties

IUPAC Name

ethyl 2,2-difluoro-2-[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]sulfanylacetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16F2O4S/c1-5-15-8(14)10(11,12)17-6-7(13)16-9(2,3)4/h5-6H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYIYLDBLFYUBNB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(F)(F)SCC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16F2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-{[2-(tert-butoxy)-2-oxoethyl]sulfanyl}-2,2-difluoroacetate typically involves the reaction of ethyl difluoroacetate with a tert-butoxy-substituted thioester. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Common reagents used in this synthesis include ethyl difluoroacetate, tert-butyl mercaptan, and a suitable base such as sodium hydride or potassium carbonate. The reaction is usually conducted in an inert atmosphere, such as nitrogen or argon, to prevent oxidation .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters. Purification steps such as distillation, crystallization, or chromatography may be employed to isolate the final product .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-{[2-(tert-butoxy)-2-oxoethyl]sulfanyl}-2,2-difluoroacetate can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl groups can be reduced to alcohols under suitable conditions.

    Substitution: The difluoroacetate group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while reduction of the carbonyl groups can produce alcohols .

Scientific Research Applications

Ethyl 2-{[2-(tert-butoxy)-2-oxoethyl]sulfanyl}-2,2-difluoroacetate has several applications in scientific research:

Mechanism of Action

The mechanism by which Ethyl 2-{[2-(tert-butoxy)-2-oxoethyl]sulfanyl}-2,2-difluoroacetate exerts its effects depends on its interaction with molecular targets. The difluoroacetate group can act as an electrophile, reacting with nucleophilic sites on enzymes or receptors. The sulfanyl group may also participate in binding interactions, potentially inhibiting enzyme activity or altering receptor function .

Comparison with Similar Compounds

Key Characteristics :

  • Stereoelectronic Effects: The geminal difluoro motif increases electronegativity and reduces susceptibility to enzymatic degradation compared to non-fluorinated analogs .
  • Synthetic Utility : The tert-butoxy group acts as a protecting group for carboxylic acids, enabling selective deprotection in multi-step syntheses .
Structural and Functional Analogues

The compound belongs to a family of ethyl 2,2-difluoroacetate derivatives. Below is a comparative analysis with structurally related compounds:

Compound Name CAS No. Molecular Formula Molecular Weight (g/mol) Key Structural Differences Applications/Properties
Ethyl 2-{[2-(tert-butoxy)-2-oxoethyl]sulfanyl}-2,2-difluoroacetate (Target) 1909309-97-2 C₁₀H₁₆F₂O₄S 270.29 Contains tert-butoxyethylsulfanyl group Pharmaceutical intermediate; stabilizes reactive intermediates
Ethyl 2-(2,5-dichlorophenyl)-2,2-difluoroacetate 1215206-21-5 C₁₀H₈Cl₂F₂O₂ 277.08 Dichlorophenyl substituent instead of sulfur-tert-butoxy chain Building block for agrochemicals; enhanced lipophilicity
Ethyl 2-(3-bromophenyl)-2,2-difluoroacetate 885068-75-7 C₁₀H₉BrF₂O₂ 279.08 Bromophenyl group; lacks sulfur and tert-butoxy moieties Used in cross-coupling reactions (e.g., Suzuki-Miyaura)
Ethyl 2-(5-bromo-2-methylphenyl)-2,2-difluoroacetate 1180536-37-1 C₁₁H₁₁BrF₂O₂ 293.11 Methyl-bromophenyl substituent; higher steric hindrance than target Intermediate in fluorinated drug candidates
Ethyl 2-(3-chlorophenyl)-2,2-difluoroacetate 135334-14-4 C₁₀H₉ClF₂O₂ 234.63 Chlorophenyl group; simpler structure with no sulfur or bulky tert-butoxy groups Research-scale synthesis; lower molecular weight improves solubility
Physicochemical and Reactivity Comparisons

Electrophilicity: The target compound’s sulfur atom enhances nucleophilic substitution reactivity compared to purely halogenated analogs (e.g., dichlorophenyl or bromophenyl derivatives) . Fluorine atoms increase the electrophilicity of the acetate carbonyl, making it more reactive toward nucleophiles than non-fluorinated esters .

Steric Effects :

  • The tert-butoxy group in the target compound provides significant steric shielding, reducing unwanted side reactions (e.g., hydrolysis) compared to methyl or ethyl esters .
  • Bromophenyl derivatives (e.g., CAS 885068-75-7) exhibit moderate steric hindrance, balancing reactivity and stability .

Thermal Stability :

  • The tert-butoxy group improves thermal stability, allowing the target compound to withstand higher temperatures during synthesis (e.g., >100°C) compared to analogs with smaller alkoxy groups .

Biological Activity: Sulfur-containing analogs (e.g., the target compound and methyl 2-((2-((4-fluorophenyl)amino)-2-oxoethyl)disulfanyl)acetate from ) show enhanced binding to thiol-rich enzymes, making them candidates for protease inhibitors . Halogenated derivatives (e.g., dichlorophenyl or bromophenyl) are more lipophilic, favoring blood-brain barrier penetration in CNS drug development .

Biological Activity

Ethyl 2-{[2-(tert-butoxy)-2-oxoethyl]sulfanyl}-2,2-difluoroacetate (CAS No. 1909309-97-2) is a compound that has garnered attention for its potential biological activities. This article aims to provide an in-depth overview of the biological activity associated with this compound, including synthesis methods, biological assays, and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula C10H16F2O4SC_{10}H_{16}F_{2}O_{4}S and a molecular weight of 252.30 g/mol. The structure features a difluoroacetate moiety, which is known for enhancing biological activity through various mechanisms.

Synthesis

The synthesis of this compound typically involves the reaction of ethyl difluoroacetate with tert-butyl thiol derivatives under controlled conditions to ensure high yields and purity. The synthetic pathway can be summarized as follows:

  • Reagents : Ethyl difluoroacetate, tert-butyl thiol, appropriate catalysts.
  • Conditions : Reaction is usually conducted under reflux in a suitable solvent.
  • Purification : The product is purified using column chromatography or recrystallization.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. In vitro studies have demonstrated effectiveness against various bacterial strains and fungi:

MicroorganismActivity Level
Staphylococcus aureusModerate
Escherichia coliHigh
Candida albicansModerate

These findings suggest that the compound may inhibit cell wall synthesis or disrupt membrane integrity.

Cytotoxicity

Cytotoxic assays performed on human cancer cell lines have shown that this compound exhibits selective cytotoxicity:

  • Cell Lines Tested : HeLa (cervical cancer), MCF-7 (breast cancer).
  • IC50 Values :
    • HeLa: 25 µM
    • MCF-7: 30 µM

These results indicate a promising potential for further development as an anticancer agent.

The proposed mechanism of action for this compound includes:

  • Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in metabolic pathways.
  • Induction of Apoptosis : Evidence suggests that it can trigger apoptotic pathways in cancer cells, leading to cell death.
  • Reactive Oxygen Species (ROS) Generation : Increased ROS levels may contribute to its cytotoxic effects.

Case Study 1: Antimicrobial Efficacy

A study published in Journal of Antibiotics evaluated the antimicrobial efficacy of various derivatives of ethyl difluoroacetates, including our compound of interest. The study concluded that modifications such as the inclusion of sulfur atoms significantly enhanced antimicrobial activity against resistant strains.

Case Study 2: Anticancer Properties

In a clinical study assessing the anticancer effects of several new compounds derived from difluoroacetic acid derivatives, this compound was highlighted for its potent activity against multiple cancer cell lines and was recommended for further preclinical trials.

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